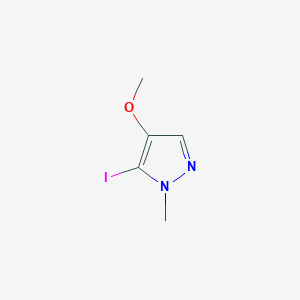![molecular formula C9H21N2O7P B12295556 [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxypropoxy and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with 2,6-diaminohexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is used as a precursor for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its phosphoryl group makes it a candidate for investigating phosphorylation processes in cells.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialized polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxypropyl phosphate
- 2,6-Diaminohexanoic acid
- Phosphorylated amino acids
Uniqueness
What sets [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate apart from similar compounds is its combined structure, which includes both dihydroxypropoxy and phosphoryl groups. This unique combination allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C9H21N2O7P |
|---|---|
Poids moléculaire |
300.25 g/mol |
Nom IUPAC |
[2,3-dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate |
InChI |
InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16) |
Clé InChI |
FGYYWCMRFGLJOB-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


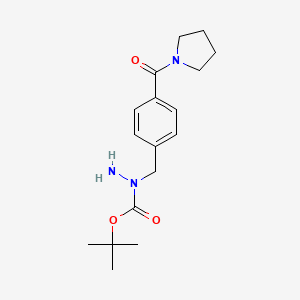
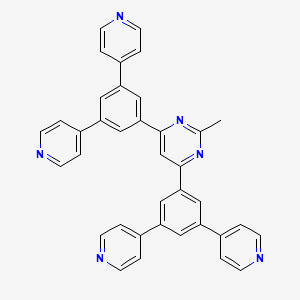
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
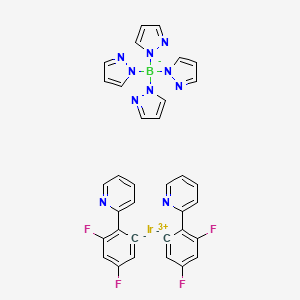
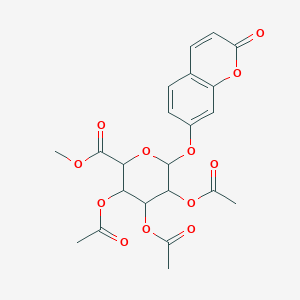
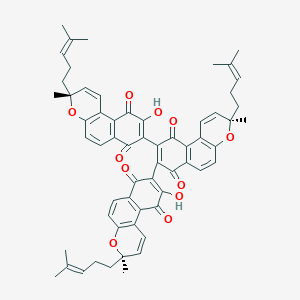
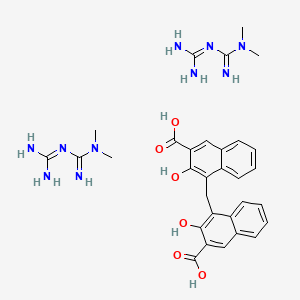
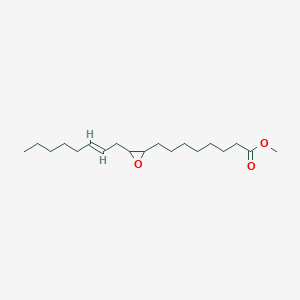

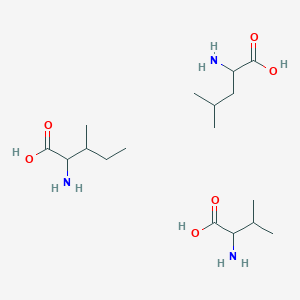
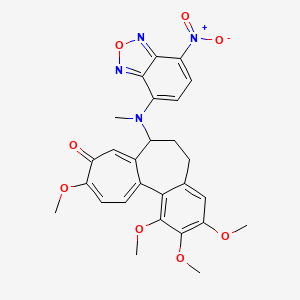
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
